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Compound of Interest

Compound Name: trans-Diamminedinitropalladium(II)

Cat. No.: B084594 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of

trans-diamminedinitropalladium(II), [Pd(NH₃)₂(NO₂)₂], a square planar coordination complex

of significant interest in inorganic chemistry and materials science. This document details the

structural and electronic characteristics of the compound as determined by various

spectroscopic techniques, offering valuable data for researchers in catalyst development,

materials synthesis, and drug design.

Molecular Structure and Crystallographic Data
trans-Diamminedinitropalladium(II) adopts a square planar geometry around the central

palladium(II) ion. The trans configuration places the two ammine (NH₃) ligands and two nitro

(NO₂) ligands on opposite sides of the palladium center. This arrangement results in a molecule

with D₂h point group symmetry.

The crystal structure of trans-[Pd(NH₃)₂(NO₂)₂] has been determined by X-ray powder

diffraction. The compound crystallizes in the triclinic space group P-1.[1] The palladium atom is

coordinated to the nitrogen atoms of both the ammine and nitro ligands.

Table 1: Crystallographic Data for trans-Diamminedinitropalladium(II)[1]
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Parameter Value

Crystal System Triclinic

Space Group P-1

a (Å) 5.003(1)

b (Å) 5.419(1)

c (Å) 6.317(1)

α (°) 91.34(2)

β (°) 111.890(10)

γ (°) 100.380(10)

Pd-N(H₃) Bond Length (Å) 2.046(2)

Pd-N(O₂) Bond Length (Å) 2.011(2)

Vibrational Spectroscopy: Infrared (IR) and Raman
Vibrational spectroscopy is a powerful tool for confirming the structure and bonding within

trans-diamminedinitropalladium(II). The D₂h symmetry of the trans isomer dictates that

vibrational modes that are IR active are Raman inactive, and vice versa (the rule of mutual

exclusion). This provides a clear method for distinguishing it from the cis isomer.

The key vibrational modes involve the N-H stretches of the ammine ligands, the symmetric and

asymmetric stretches of the nitro groups, and the Pd-N stretches.

Table 2: Vibrational Spectroscopic Data for trans-Diamminedinitropalladium(II)[2]
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Vibrational Mode
Wavenumber
Range (cm⁻¹)

Technique Assignment

N-H stretching 3200-3400 FTIR, Raman Ammine ligand

Asymmetric NO₂

stretching
~1400 FTIR, Raman

Nitro ligand (N-

coordinated)

Symmetric NO₂

stretching
~1300 FTIR, Raman

Nitro ligand (N-

coordinated)

Pd-N stretching 285-301 FTIR, Raman
Palladium-

Ammine/Nitro bond

Electronic Spectroscopy: UV-Visible (UV-Vis)
The electronic spectrum of trans-diamminedinitropalladium(II) in solution provides insights

into the electronic transitions within the complex. Square-planar palladium(II) complexes are

known to exhibit d-d transitions, which are typically weak, and more intense ligand-to-metal

charge transfer (LMCT) bands.

While specific molar absorptivity values for trans-diamminedinitropalladium(II) are not readily

available in the reviewed literature, the UV-Vis spectra of related palladium(II) ammine

complexes have been studied to understand their electronic structure, with assignments made

for the observed d-d transitions.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a valuable technique for characterizing the structure of diamagnetic

palladium(II) complexes in solution.

¹H NMR: The chemical shifts of the protons on the ammine ligands are sensitive to the

coordination environment. In related palladium(II) complexes with amine ligands, the

coordination to the palladium center typically results in a downfield shift of the amine proton

signals.[3]

¹⁵N NMR: The ¹⁵N chemical shifts are highly dependent on the nature of the ligand

positioned trans to the nitrogen atom. For palladium(II) ammine complexes, a single peak in
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the ¹⁵N NMR spectrum is consistent with the presence of a single isomer, such as the trans

configuration.[4]

Experimental Protocols
Detailed experimental protocols for the spectroscopic characterization of trans-
diamminedinitropalladium(II) are crucial for obtaining reproducible and reliable data. The

following sections outline generalized procedures based on common practices for similar

palladium complexes.

Synthesis of trans-Diamminedinitropalladium(II)
A common method for the synthesis of trans-diamminedinitropalladium(II) involves the

reaction of a palladium(II) salt, such as palladium(II) chloride, with an excess of ammonia

followed by the addition of a nitrite source.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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